2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved often depend on the specific application being investigated, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-chloro-N-arylacetamide derivatives share structural similarities and have been studied for their antimicrobial properties.
Oxadiazole Derivatives: These compounds are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2/c22-17-7-3-2-6-16(17)21(27)24-18-8-4-1-5-15(18)13-19-25-20(26-28-19)14-9-11-23-12-10-14/h1-12H,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZYLOIOQFJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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